Nicotine, hydrochloride, (+)-
Overview
Description
Nicotine, hydrochloride, (+)- is a chiral alkaloid derived from the tobacco plant. It is a colorless, oily liquid that is highly toxic and combustible. This compound is widely known for its presence in tobacco products and its role as a stimulant and anxiolytic. It acts as a receptor agonist at most nicotinic acetylcholine receptors, except at two nicotinic receptor subunits where it acts as a receptor antagonist .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nicotine, hydrochloride, (+)- involves several steps. One common method includes the extraction of nicotine from tobacco leaves or rhizomes using supercritical carbon dioxide extraction. This method involves mixing the raw material powder with an entrainer, such as ethanol, and extracting nicotine at specific temperatures and pressures .
Industrial Production Methods: In industrial settings, nicotine is often extracted from tobacco waste. The extracted nicotine is then purified to achieve high purity levels. Supercritical carbon dioxide extraction is a preferred method due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions: Nicotine, hydrochloride, (+)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into different derivatives and analogs.
Common Reagents and Conditions: Common reagents used in these reactions include diisopropylethylamine (DIPEA), sodium hydroxide (NaOH), and various iodides. Reaction conditions often involve specific temperatures and solvents, such as acetonitrile and methanol .
Major Products Formed: The major products formed from these reactions include various nicotine analogs and derivatives, which are used in different scientific and industrial applications .
Scientific Research Applications
Nicotine, hydrochloride, (+)- has a wide range of scientific research applications. In chemistry, it is used to study the properties and reactions of alkaloids. In biology, it is used to investigate the effects of nicotine on cellular processes and receptor interactions. In medicine, it is used in smoking cessation therapies and to study the effects of nicotine on neurological disorders such as Parkinson’s disease and Alzheimer’s disease .
Mechanism of Action
Nicotine, hydrochloride, (+)- exerts its effects by binding to nicotinic acetylcholine receptors on autonomic ganglia, the adrenal medulla, neuromuscular junctions, and in the brain. This binding leads to the stimulation of neurons and the release of neurotransmitters such as dopamine. The compound has both stimulant and reward effects, which contribute to its addictive properties .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to nicotine, hydrochloride, (+)- include cytisine, lobeline, and varenicline. These compounds also interact with nicotinic acetylcholine receptors but have different binding affinities and pharmacological effects .
Uniqueness: What sets nicotine, hydrochloride, (+)- apart from these similar compounds is its high binding affinity and potent stimulant effects. This makes it highly addictive and effective in smoking cessation therapies when used in controlled doses .
Properties
IUPAC Name |
3-[(2R)-1-methylpyrrolidin-2-yl]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;/h2,4,6,8,10H,3,5,7H2,1H3;1H/t10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJBTCAJIMNXEW-HNCPQSOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1C2=CN=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69782-38-3 | |
Record name | Nicotine, hydrochloride, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069782383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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